Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carbamate protecting group, a methyl substituent at the 3-position, and a 2-oxoethyl moiety. This structure combines steric protection (via the tert-butyl group) with reactive ketone functionality, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of bioactive molecules.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-13)6-8-14/h8H,5-7,9H2,1-4H3 |
InChI Key |
JUZZAPPGMHBZOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-methylpyrrolidine-1-carboxylate with an appropriate oxoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The oxoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways involved in metabolism and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Reactivity
The target compound’s reactivity and applications can be contextualized by comparing it to analogs with modified substituents:
Key Observations :
- Steric and Electronic Effects : The tert-butyl group in the target compound enhances stability during synthesis, whereas silyl ethers (e.g., in ) introduce hydrolytic lability, requiring careful handling.
- Functional Group Reactivity : The 2-oxoethyl group enables nucleophilic additions (e.g., Grignard reactions) or reductions, distinguishing it from hydroxymethyl or aryl-substituted analogs .
- Synthetic Challenges : Lower yields (e.g., 62% in ) in analogs with bulky aryl groups highlight the impact of substituents on reaction efficiency.
Physicochemical Properties
- Melting Points : Spiro-pyrrolidine-oxindole derivatives (e.g., ) exhibit higher melting points (99°C) due to rigid spiro systems, whereas linear analogs like the target compound likely have lower melting points.
- Optical Activity : Chiral analogs (e.g., with [α]D²⁶ = -31.6) underscore the importance of stereochemistry in biological activity, suggesting the target compound’s enantiomers may require resolution for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
